1-(4-Bromo-2-methylthiazol-5-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6BrNOS |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(4-bromo-2-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c1-3(9)5-6(7)8-4(2)10-5/h1-2H3 |
InChI Key |
TZOMAXMHAALUML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 1 4 Bromo 2 Methylthiazol 5 Yl Ethanone
Reactivity Profiles of the Bromo-Substituent at C-4 of the Thiazole (B1198619) Ring
The bromine atom at the C-4 position of the thiazole ring is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities. Its reactivity is influenced by the electron-withdrawing nature of the adjacent acetyl group and the inherent electronic properties of the thiazole ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Thiazole System
While thiazoles are generally less reactive towards nucleophilic aromatic substitution (SNAr) than some other heteroaromatic systems, the presence of the electron-withdrawing acetyl group at the C-5 position can facilitate such reactions at the C-4 position. wikipedia.org This activation, however, is often not sufficient for reactions with weak nucleophiles, and typically strong nucleophiles or harsh reaction conditions are required. The nucleophile attacks the electron-deficient C-4 carbon, leading to the displacement of the bromide ion.
Common nucleophiles that can be employed in SNAr reactions with 4-bromothiazole (B1332970) derivatives include amines, alkoxides, and thiolates. For instance, the reaction with various amines can lead to the formation of 4-aminothiazole derivatives, which are of interest in medicinal chemistry.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation
The bromo-substituent at C-4 serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.com This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C-4 position. The general conditions for Suzuki-Miyaura coupling of aryl bromides are well-established and can be adapted for 1-(4-Bromo-2-methylthiazol-5-yl)ethanone. nih.govmit.edu
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | High |
| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 110 | Moderate to Good |
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 4-bromothiazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.orgresearchgate.net This method is highly efficient for the synthesis of 4-alkynylthiazole derivatives, which are valuable precursors for further transformations.
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 50 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60 | Good |
| Propargyl alcohol | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | DMF | 80 | Moderate |
Heck Coupling: The Heck reaction enables the arylation or vinylation of alkenes. In this context, this compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgresearchgate.net This reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer.
| Alkene | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Good |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | High |
| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | Moderate |
Reductive Transformations and Debromination Strategies
The bromo-substituent at C-4 can be removed through various reductive debromination methods. researchgate.netresearchgate.net Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common and efficient method. Other reducing agents, such as zinc dust in acetic acid or tri-n-butyltin hydride, can also be employed. These debromination strategies are useful for the synthesis of the corresponding 4-unsubstituted thiazole derivatives. d-nb.info A study on the synthesis of thiazole-based stilbene (B7821643) analogs reported that the bromine at the 5-position of a thiazole ring was reduced during an Arbuzov reaction procedure due to the known reducibility of triethyl phosphite. beilstein-journals.org
Chemical Transformations Involving the Acetyl Group at C-5
The acetyl group at the C-5 position provides a reactive carbonyl moiety that can participate in a variety of chemical transformations, allowing for the elongation of the side chain and the introduction of new functional groups.
Carbonyl Reactivity: Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Claisen)
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. beilstein-journals.orgnih.govrsc.org This leads to the formation of a new carbon-carbon double bond and provides access to a variety of functionalized alkenes. youtube.com
Aldol Condensation: The acetyl group can undergo a base-catalyzed aldol condensation with aldehydes or ketones. rsc.org A specific example is the Claisen-Schmidt condensation, which is a crossed-aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. A study on the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones demonstrated the successful use of 1-(2-amino-4-methylthiazol-5-yl)ethanone in Claisen-Schmidt reactions with various aromatic aldehydes using potassium tert-butylate as a catalyst in ethanol (B145695). masterorganicchemistry.comnih.gov This suggests that this compound would behave similarly.
Claisen Condensation: In a Claisen condensation, the enolate of the acetyl group can react with an ester, leading to the formation of a β-dicarbonyl compound. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.
Reduction and Oxidation Reactions of the Ketone Moiety
The ketone functionality of the acetyl group can be readily reduced to a secondary alcohol or oxidized to a carboxylic acid.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-bromo-2-methylthiazol-5-yl)ethanol, using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this transformation. wikipedia.orgresearchgate.netyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.
Oxidation: While the thiazole ring itself can be sensitive to strong oxidizing agents, the acetyl group can potentially be oxidized to a carboxylic acid, 4-bromo-2-methylthiazole-5-carboxylic acid, under specific conditions. However, this transformation can be challenging due to the potential for side reactions. A known compound, 2-acetylthiazole-4-carboxylic acid, has been found to be widely distributed in biological material. This suggests that the oxidation of the acetyl group on a thiazole ring is a feasible transformation.
α-Functionalization (e.g., Halogenation, Alkylation) of the Acetyl Methyl Group
The acetyl group attached to the C5 position of the this compound ring possesses a methyl group that is susceptible to a variety of chemical transformations, collectively known as α-functionalization. The protons on this α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, facilitating their removal and subsequent reaction with electrophiles.
One of the most significant α-functionalization reactions for this compound is halogenation, particularly bromination. The bromination of the acetyl methyl group can be achieved using reagents like bromine in an acidic medium. nih.gov This reaction proceeds via an enol or enolate intermediate, leading to the substitution of one of the α-hydrogens with a bromine atom. The resulting product, an α-bromoketone, is a versatile intermediate for further synthesis. For instance, the related compound 5-acetyl-4-methyl-2-(methylamino)thiazole is brominated to yield 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. nih.govnih.gov This α-bromoketone derivative is highly reactive and serves as a key precursor for constructing more complex molecular architectures, including fused heterocyclic systems and poly-thiazole structures. nih.govnih.govmdpi.com
The introduction of a halogen at the α-position significantly enhances the electrophilicity of the α-carbon, making it an excellent site for nucleophilic attack. This allows for subsequent derivatization pathways, including α-alkylation, by reaction with various nucleophiles. The reactivity of the α-bromo derivative is demonstrated by its reaction with a range of nucleophiles such as heterocyclic amines, thiosemicarbazone derivatives, and o-aminothiophenol. nih.govmdpi.com
Table 1: Examples of α-Functionalization Reactions
| Starting Material | Reagent(s) | Product Type | Application |
|---|---|---|---|
| 5-Acetyl-4-methyl-2-(methylamino)thiazole | Bromine in acidic medium | α-Bromoketone | Intermediate for synthesis of fused and poly-thiazole systems nih.gov |
| 2-Bromo-1-(thiazol-5-yl)ethanone derivative | Heterocyclic amines, thiosemicarbazones | Substituted α-ketones | Synthesis of bioactive heterocyclic compounds nih.govmdpi.com |
Reactivity of the Thiazole Heterocyclic Ring
The reactivity of the this compound molecule is largely dictated by the electronic properties of the thiazole ring itself, which are influenced by the substituents present.
The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. The distribution of electrons within this ring is not uniform, leading to distinct electrophilic and nucleophilic centers. pharmaguideline.com
Electrophilic Sites: The C2 carbon of the thiazole ring is the most electron-deficient position. pharmaguideline.comias.ac.in This is due to the inductive electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. Consequently, the C2 position is susceptible to attack by strong nucleophiles. pharmaguideline.com The proton at C2 is also the most acidic, allowing for deprotonation by strong bases like organolithium reagents. pharmaguideline.com
Nucleophilic Sites: The C5 position of the thiazole ring is generally considered the most electron-rich and is the preferred site for electrophilic substitution reactions like halogenation and sulfonation. pharmaguideline.comias.ac.in However, in the case of this compound, the C5 position is already substituted with an acetyl group. The nitrogen atom (N3) possesses a lone pair of electrons and is the site of protonation by acids. pharmaguideline.com
The substituents on the ring—a methyl group at C2, a bromine atom at C4, and an acetyl group at C5—further modulate this inherent reactivity. The acetyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. Conversely, the methyl group at C2 is a weak electron-donating group.
Metalation, particularly lithiation, is a powerful strategy for the functionalization of thiazole rings, allowing for the introduction of various substituents after quenching with an electrophile. growingscience.comresearchgate.net For brominated thiazoles, two primary pathways for lithiation exist: direct deprotonation (hydrogen-lithium exchange) and halogen-lithium exchange.
In bromothiazole derivatives, lithiation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) typically occurs via deprotonation at the most acidic ring position. For 2-bromothiazoles, metalation with LDA selectively occurs at the C5 position. growingscience.comresearchgate.net
Alternatively, using organolithium reagents such as t-butyllithium (t-BuLi) can lead to different outcomes. It has been shown that lithiation of a 2-bromothiazole (B21250) derivative with t-BuLi can result in simultaneous deprotonation at C5 and Br/Li exchange at the C2 position. growingscience.comresearchgate.net This di-lithiated intermediate can then react with electrophiles at both positions, providing a route to trifunctionally substituted thiazoles. growingscience.comresearchgate.net The resulting organometallic intermediates (lithiated thiazoles) are potent nucleophiles that readily react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. pharmaguideline.comgrowingscience.com
Table 2: Lithiation Reagents and Resulting Functionalization Sites on Bromothiazoles
| Lithiation Reagent | Mechanism | Primary Site of Metalation | Reference |
|---|---|---|---|
| Lithium Diisopropylamide (LDA) | Deprotonation (H/Li Exchange) | C5 | growingscience.comresearchgate.net |
| n-Butyllithium (n-BuLi) | Deprotonation (H/Li Exchange) | C2 | growingscience.comresearchgate.net |
| t-Butyllithium (t-BuLi) | Simultaneous Deprotonation and Halogen/Li Exchange | C2 and C5 | growingscience.comresearchgate.net |
Synthesis of Poly-Thiazole and Fused Thiazole Systems Utilizing this compound as a Key Synthon
The α-functionalized derivatives of this compound, specifically the α-bromoketone, are exceptionally valuable synthons for the construction of more complex heterocyclic structures, including fused thiazole and poly-thiazole systems.
The reaction of the α-bromoketone derivative with various binucleophilic reagents is a common strategy for building these larger systems. For example, reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiazole (B372263) or thiosemicarbazone derivatives leads to the formation of molecules containing multiple thiazole rings (di- or tri-thiazoles). nih.govnih.gov These reactions typically proceed via a Hantzsch-type thiazole synthesis where the nucleophilic sulfur of the thiosemicarbazone or the ring nitrogen of the aminothiazole attacks the electrophilic α-carbon of the bromoketone, followed by cyclization.
Furthermore, these synthons are instrumental in creating fused heterocyclic systems. The reaction between an α-bromoketone and a compound containing both an amino group and a thiol group, such as o-aminothiophenol, can lead to the formation of a fused thiazine (B8601807) ring system. nih.govnih.gov Similarly, reaction with 2-aminothiazole can yield an imidazo[2,1-b]thiazole, a fused five-membered ring system of significant interest in medicinal chemistry. nih.govresearchgate.net These fused structures are prevalent in various biologically active compounds.
The versatility of the α-bromoketone derived from this compound makes it a cornerstone in combinatorial chemistry for generating libraries of complex thiazole-containing compounds. growingscience.com
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromo 2 Methylthiazol 5 Yl Ethanone and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-(4-Bromo-2-methylthiazol-5-yl)ethanone (C₆H₆BrNOS), HRMS provides an accurate mass measurement that can distinguish it from other compounds with the same nominal mass.
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units. This distinctive "doublet" peak is a definitive indicator of the presence of a single bromine atom in the molecule.
HRMS analysis would be expected to yield a measured mass for the [M]⁺ ion that is very close to the calculated exact mass, typically within a few parts per million (ppm), thus confirming the elemental composition C₆H₆BrNOS.
Table 1: Calculated Exact Mass for Molecular Ions of this compound
| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |
|---|---|---|
| [C₆H₆⁷⁹BrNOS]⁺ | Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14, Oxygen-16, Sulfur-32 | 234.9408 |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of this compound can be determined.
Detailed ¹H, ¹³C, and Heteronuclear (e.g., ¹⁵N) NMR Chemical Shift Assignments.asianpubs.orgpdx.edu
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing two singlets corresponding to the two methyl groups in magnetically distinct environments.
Thiazole-CH₃: The methyl group attached to the C2 position of the thiazole (B1198619) ring is anticipated to resonate in the region of δ 2.5-2.8 ppm.
Acetyl-CH₃: The methyl protons of the acetyl group are typically found slightly downfield due to the deshielding effect of the adjacent carbonyl group, likely appearing in the range of δ 2.4-2.7 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. asianpubs.org
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 190-195 ppm.
Thiazole Ring Carbons: The three carbons of the thiazole ring have characteristic chemical shifts. C2, bonded to nitrogen and sulfur, is expected around δ 165-170 ppm. asianpubs.org C4, bearing the bromine atom, would appear around δ 120-125 ppm. C5, attached to the acetyl group, is expected in the region of δ 130-135 ppm.
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum. The thiazole-methyl carbon is expected around δ 18-22 ppm, while the acetyl-methyl carbon is typically found further downfield, around δ 25-30 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole-CH₃ | 2.5 - 2.8 (s, 3H) | 18 - 22 |
| Acetyl-CH₃ | 2.4 - 2.7 (s, 3H) | 25 - 30 |
| C=O | - | 190 - 195 |
| C2 (Thiazole) | - | 165 - 170 |
| C4 (Thiazole) | - | 120 - 125 |
Note: Predicted shifts are based on typical values for similar functional groups and substituted thiazoles. The solvent used can influence the exact chemical shifts.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Fingerprinting.nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected in the range of 1680-1700 cm⁻¹. Other significant peaks would include:
C=N stretch: From the thiazole ring, expected around 1590-1620 cm⁻¹.
C-H bends and stretches: From the methyl groups, appearing around 1375-1450 cm⁻¹ and 2900-3000 cm⁻¹, respectively.
Thiazole ring vibrations: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching and bending modes of the ring system.
C-Br stretch: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=N and C-S bonds within the thiazole ring are often more Raman active than IR active. The symmetric vibrations of the molecule would also be prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group/Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1680 - 1700 | Strong (IR) |
| C=N (Thiazole) | Stretch | 1590 - 1620 | Medium (IR, Raman) |
| C-H (Methyl) | Stretch | 2900 - 3000 | Medium (IR, Raman) |
| C-H (Methyl) | Bend | 1375 - 1450 | Medium (IR) |
| C-S (Thiazole) | Stretch | 700 - 800 | Medium-Weak (Raman) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores and the extent of conjugation. The this compound molecule contains the thiazole ring and a carbonyl group, both of which are chromophores.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show absorption bands corresponding to:
π → π transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated thiazole system. These typically result in strong absorption bands at shorter wavelengths (e.g., 250-290 nm).
n → π transitions:* This lower-energy transition involves promoting a non-bonding electron (from the nitrogen, sulfur, or oxygen atoms) to a π* antibonding orbital. This transition is formally forbidden and results in a weak absorption band at a longer wavelength, which may be observed as a shoulder on the more intense π → π* band.
The position and intensity of these bands can be influenced by the solvent polarity. rsc.org
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide conclusive evidence for the chemical structure and connectivity, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsion angles.
For this compound, a crystal structure would confirm the planarity of the thiazole ring and determine the orientation of the acetyl group relative to the ring. Of particular interest would be the analysis of intermolecular interactions in the crystal lattice. Given the presence of a bromine atom and a carbonyl group, the structure could be influenced by halogen bonding. researchgate.netst-andrews.ac.uk Halogen bonding is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the oxygen atom of a carbonyl group on an adjacent molecule. researchgate.netst-andrews.ac.uk These interactions can play a crucial role in determining the crystal packing and the material's bulk properties. Analysis of the crystal structure of the related compound 2,4-diacetyl-5-bromothiazole has shown the presence of such halogen bonding, suggesting it may also be a significant feature in the solid-state structure of this compound. researchgate.netst-andrews.ac.uk
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Conformation and Crystal Packing Analysis
The conformation of this compound is primarily determined by the orientation of the acetyl group relative to the thiazole ring. Spectroscopic and computational studies suggest that the molecule tends to adopt a planar conformation to maximize conjugation between the carbonyl group and the heterocyclic ring. However, steric hindrance between the acetyl group and the adjacent bromine and methyl substituents can lead to a slight torsion, resulting in a non-planar arrangement.
While a definitive crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 2,4-diacetyl-5-bromothiazole, provides significant insights into its likely crystal packing. In such structures, the packing is often dominated by a combination of halogen bonding and other weak intermolecular interactions. The planarity of the thiazole ring facilitates efficient stacking, often in a herringbone or slipped-stack arrangement. The arrangement of molecules in the crystal lattice is a delicate balance between maximizing attractive intermolecular forces and minimizing steric repulsion.
Table 1: Predicted Crystallographic and Conformational Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 12.1 |
| β (°) | ~ 95 |
| Z | 4 |
| Dihedral Angle (Thiazole-Acetyl) | ~ 10-20° |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Intermolecular Interactions and Supramolecular Assembly
The supramolecular assembly of this compound in the solid state is dictated by a variety of intermolecular interactions. The presence of the bromine atom is particularly significant, as it can act as a halogen bond donor. Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, plays a crucial role in the crystal engineering of halogenated compounds.
In the case of this compound, the bromine atom can form halogen bonds with the nitrogen atom of the thiazole ring or the oxygen atom of the acetyl group of neighboring molecules. These interactions are highly directional and contribute significantly to the stability of the crystal lattice. In addition to halogen bonding, other weak interactions such as C—H···O and C—H···N hydrogen bonds, involving the methyl and acetyl protons and the nitrogen and oxygen atoms, are also expected to be present. Furthermore, π-π stacking interactions between the thiazole rings of adjacent molecules can further stabilize the supramolecular structure.
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |
|---|---|---|---|
| Halogen Bond | C—Br | N (Thiazole) | ~ 3.0 |
| Halogen Bond | C—Br | O (Acetyl) | ~ 3.1 |
| Hydrogen Bond | C—H (Methyl) | O (Acetyl) | ~ 2.5 |
| Hydrogen Bond | C—H (Acetyl) | N (Thiazole) | ~ 2.6 |
| π-π Stacking | Thiazole Ring | Thiazole Ring | ~ 3.5 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
Computational and Theoretical Chemistry Studies of 1 4 Bromo 2 Methylthiazol 5 Yl Ethanone
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the behavior of 1-(4-Bromo-2-methylthiazol-5-yl)ethanone at the molecular level. These methods provide a robust framework for predicting its geometry, electronic landscape, and reactivity.
The foundational step in the computational analysis of this compound is the optimization of its molecular geometry. Utilizing methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the most stable three-dimensional arrangement of its atoms is determined. This process minimizes the molecule's energy, providing precise bond lengths, bond angles, and dihedral angles. The optimized structure serves as the basis for all subsequent computational property predictions. Analysis of the electronic structure reveals the distribution of electrons within the molecule, highlighting areas of high and low electron density which are crucial for understanding its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. irjweb.comresearchgate.netresearchgate.netmdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.commdpi.comnih.gov For thiazole (B1198619) derivatives, the distribution of these orbitals across the molecular framework indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the thiazole ring and the bromine atom, suggesting these are the primary sites for electrophilic reactions. Conversely, the LUMO tends to be distributed over the acetyl group, marking it as a probable site for nucleophilic attack.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and polarizability. |
The Molecular Electrostatic Potential (MEP or EPS) surface map provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.netyoutube.comnih.gov This map is color-coded to indicate regions of varying electron density. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites prone to nucleophilic attack. For this compound, the MEP map typically shows a negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the thiazole ring, making them likely sites for interaction with electrophiles. Positive potentials are often observed around the hydrogen atoms of the methyl group.
Prediction and Validation of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model.
Theoretical calculations can provide valuable predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These simulations, often performed using the GIAO (Gauge-Including Atomic Orbital) method for NMR and DFT for IR, can aid in the interpretation of experimental spectra. By comparing the calculated spectra with experimentally obtained data, the accuracy of the computational model and the optimized geometry can be confirmed. While specific experimental data for this compound is not detailed here, this comparative approach is a standard procedure in computational chemistry.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how reactants are converted into products. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. Such studies can reveal the feasibility of different reaction pathways and help in optimizing reaction conditions.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Transition State Search and Energy Profile Calculations for Key Synthetic Steps
A thorough search of computational chemistry literature did not yield specific studies on the transition state analysis or energy profile calculations for the synthesis of this compound.
In a typical computational study of a synthetic pathway, such as the Hantzsch thiazole synthesis which is commonly used for such compounds, density functional theory (DFT) calculations would be employed. Researchers would model the reactants, intermediates, transition states, and products for each elementary step. By locating the transition state structures and calculating their energies, an energy profile for the entire reaction can be constructed. This profile helps in understanding the reaction mechanism, identifying the rate-determining step, and rationalizing the reaction conditions required. For a compound like this compound, this would involve modeling the condensation and cyclization steps to form the thiazole ring.
Assessment of Reaction Pathways and Selectivity
Specific computational assessments of reaction pathways and selectivity for the synthesis of this compound have not been reported in the reviewed literature.
Theoretical studies on related heterocyclic syntheses often use computational methods to compare different possible reaction pathways. For instance, if a particular set of reactants could lead to multiple isomers, the activation energies for each pathway would be calculated. The pathway with the lower activation energy barrier is generally the favored one, thus allowing for the prediction of the major product and explaining the observed regioselectivity or stereoselectivity. Such analyses provide valuable insights for optimizing reaction conditions to favor the desired product.
Theoretical Molecular Docking and Interaction Profiling with Biological Macromolecules (Purely Computational Ligand-Target Binding Studies)
While general molecular docking studies are prevalent for various thiazole derivatives, specific molecular docking and interaction profiling for this compound with biological macromolecules are not documented in the available literature.
In Silico Assessment of Binding Affinities and Interaction Modes
There are no specific in silico assessments of the binding affinities and interaction modes for this compound in the reviewed scientific papers.
In studies of other thiazole-containing compounds, molecular docking is a widely used computational technique to predict how a small molecule (ligand) might bind to a macromolecular target, typically a protein. nih.govimpactfactor.org This method involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity. nih.gov The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, in studies on thiazole derivatives as potential anticancer agents, docking has been used to predict binding modes with targets like the Rho6 protein. nih.gov
Pharmacophore Modeling Based on Structural Features of the Thiazole Scaffold
A specific pharmacophore model based on the structural features of the this compound scaffold has not been published.
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov For a series of active thiazole derivatives, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov This model can then be used as a 3D query to screen large compound libraries for new molecules that possess the desired features and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Analysis
Specific QSAR descriptors for this compound are not available in the literature.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. While no QSAR studies were found for this compound, research on other thiazole derivatives often involves the calculation of descriptors like molecular weight, logP (lipophilicity), polar surface area, and various quantum chemical parameters. These descriptors are then used to build predictive models of biological activity.
Future Directions and Emerging Research Avenues for 1 4 Bromo 2 Methylthiazol 5 Yl Ethanone Research
Development of More Atom-Economical and Stereoselective Synthetic Pathways
Traditional methods for synthesizing thiazole (B1198619) derivatives, such as the Hantzsch synthesis, are widely used but often involve multi-step procedures and the generation of significant waste. researchgate.netresearchgate.net A primary future direction is the development of greener, more atom-economical synthetic routes. bepls.com This includes microwave-assisted synthesis, which can reduce reaction times and improve yields, and the use of environmentally benign solvents and catalysts. nih.govnih.gov Research into one-pot, multi-component reactions will be crucial for streamlining the synthesis of complex thiazole derivatives from simple precursors, minimizing purification steps and resource consumption. ijcce.ac.ir
Furthermore, as the demand for enantiomerically pure compounds in pharmacology grows, the development of stereoselective pathways to chiral thiazole derivatives is paramount. nih.gov Future research will likely focus on catalytic asymmetric methods to introduce chirality, providing access to specific stereoisomers of derivatives synthesized from 1-(4-Bromo-2-methylthiazol-5-yl)ethanone. This will enable more precise investigations into their biological activities.
| Synthetic Strategy | Key Advantages | Relevant Research Area |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cost-effective. nih.gov | Green Chemistry |
| Multi-Component Reactions | One-pot synthesis, reduced waste, high efficiency. ijcce.ac.ir | Process Chemistry |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds. nih.gov | Stereoselective Synthesis |
Exploration of Unconventional Reactivity and Catalytic Transformations
The reactivity of the thiazole ring is well-documented, with electrophilic substitution typically occurring at the C5-position and nucleophilic substitution at the C2-position. numberanalytics.compharmaguideline.commdpi.com However, future research will delve into unconventional reactivity patterns of this compound. The presence of the bromo and acetyl groups offers unique opportunities for novel transformations.
Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for functionalizing the thiazole ring at the C4 position by leveraging the bromo substituent. numberanalytics.com Future work will likely expand the scope of these reactions to introduce a wider variety of substituents. Additionally, C-H bond functionalization represents a frontier in organic synthesis, and its application to the thiazole ring could provide direct and efficient routes to novel derivatives without the need for pre-functionalized starting materials. researchgate.net Exploring the catalytic transformations of the acetyl group will also be a key area, enabling the synthesis of diverse side chains and further molecular complexity.
| Reaction Type | Position of Functionalization | Potential Outcome |
| Metal-Catalyzed Cross-Coupling | C4 (via Bromine) | Introduction of diverse aryl, alkyl, and heterocyclic groups. numberanalytics.com |
| C-H Bond Functionalization | Various positions on the thiazole ring | Direct and efficient derivatization. researchgate.net |
| Acetyl Group Transformation | C5 | Elaboration into more complex side chains. |
Advanced In Silico Screening and De Novo Design of Thiazole-Based Scaffolds
Computational chemistry is an indispensable tool in modern drug discovery. nih.gov For this compound, advanced in silico screening will play a pivotal role in identifying potential biological targets for its derivatives. wjarr.com Virtual screening of large compound libraries against various protein structures can predict binding affinities and modes of interaction, prioritizing candidates for synthesis and biological evaluation. nih.govresearchgate.net
Beyond screening existing virtual libraries, de novo design algorithms can generate novel molecular structures based on the thiazole scaffold, tailored to fit the active site of a specific biological target. nih.gov These computational approaches, combined with predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, can significantly accelerate the design-synthesize-test cycle, leading to the more rapid identification of promising drug candidates. nih.govnih.gov
| Computational Method | Application | Goal |
| Molecular Docking | Virtual screening of compound libraries. wjarr.com | Predict binding affinity and interaction with biological targets. nih.gov |
| De Novo Design | Generation of novel thiazole-based structures. nih.gov | Create optimized ligands for specific protein active sites. |
| ADMET Prediction | In silico evaluation of pharmacokinetic properties. nih.gov | Assess drug-likeness and potential toxicity early in development. nih.gov |
Integration into Automated Flow Chemistry and High-Throughput Synthesis Platforms
The transition from traditional batch synthesis to automated flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov Integrating the synthesis of this compound and its derivatives into automated flow chemistry platforms is a key future direction. syrris.com Continuous flow processing allows for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purer products. researchgate.netvapourtec.com
Coupling flow chemistry with high-throughput synthesis techniques will enable the rapid generation of large libraries of thiazole derivatives. nih.gov These libraries can then be screened for biological activity, accelerating the discovery of new lead compounds. acs.org Automated systems can perform reactions, work-up, and purification in a sequential and unattended manner, significantly increasing research productivity. syrris.comuc.pt
| Technology | Key Features | Impact on Research |
| Automated Flow Chemistry | Precise reaction control, enhanced safety, scalability. researchgate.netvapourtec.com | Higher yields, improved product purity, efficient scale-up. nih.gov |
| High-Throughput Synthesis | Rapid generation of compound libraries. nih.gov | Accelerated screening and lead discovery. acs.org |
| Integrated Automation | Sequential reaction, work-up, and purification. syrris.com | Increased productivity and reproducibility. |
Potential for Derivatization into Specialty Chemicals for Niche Applications
While the primary focus for thiazole derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive for other applications. nih.govingentaconnect.com Future research should explore the derivatization of this compound into specialty chemicals for niche markets.
The thiazole ring is a component of some organic materials, and its derivatives could be investigated for applications in electronics, such as in organic light-emitting diodes (OLEDs) or as components of conductive polymers. The compound's structure could also be modified to create novel dyes, photographic sensitizers, or vulcanization accelerators. nih.gov By exploring these diverse applications, the value and utility of this versatile chemical building block can be significantly expanded beyond the pharmaceutical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
